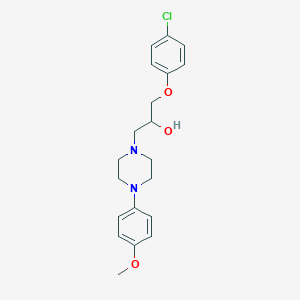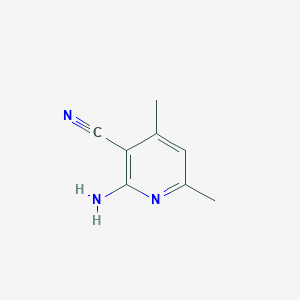
1,2,3,4-Tetrahydro-beta-carboline-3-carboxylic acid
描述
1,2,3,4-Tetrahydro-beta-carboline-3-carboxylic acid is a member of the class of β-carbolines . It is a pharmaceutical secondary standard used in pharma release testing and pharmaceutical research . This compound is found in various plants and foods, such as the Peruvian plant Maca, and has been associated with both biologically helpful and harmful compounds .
Synthesis Analysis
This compound has been involved in the synthesis of various molecules for biological studies, including cytotoxicity and insecticidal activities of harmine derivatives, isoquinolines, β-carbolines, and 3-deazapurines via oxidative decarboxylation . It has also been used in the cytotoxic evaluation of 1,3-di- and 1,3,9-trisubstituted β-carbolines .
Molecular Structure Analysis
The empirical formula of 1,2,3,4-Tetrahydro-beta-carboline-3-carboxylic acid is C13H14N2O2 . Its molecular weight is 230.26 . The InChI string is 1S/C13H14N2O2/c1-7-12-9(6-11(14-7)13(16)17)8-4-2-3-5-10(8)15-12/h2-5,7,11,14-15H,6H2,1H3,(H,16,17) .
Chemical Reactions Analysis
1,2,3,4-Tetrahydro-beta-carboline-3-carboxylic acid is a β-carboline alkaloid and an aromatic amino acid . It has been found in various species, including Rattus norvegicus, Citrus limon, Citrus sinensis, Arabidopsis thaliana, Citrus x paradisi, Citrus reticulata, and Homo sapiens .
Physical And Chemical Properties Analysis
1,2,3,4-Tetrahydro-beta-carboline-3-carboxylic acid is a solid substance . Its storage temperature is between -10 to -25°C .
科学研究应用
Neurodegenerative Disease Studies
This compound has been used in studies related to neurodegenerative diseases. It serves as a reactant for the synthesis of neuroprotective HDAC6 inhibitors .
Alkaloid Synthesis
It is employed in the synthesis of alkaloids, including the indolyl-β-carboline alkaloid eudistomin U via IBX mediated room temperature oxidative aromatization .
Cystic Fibrosis Research
There is research aimed at predicting the EC50 value of this compound core as a novel chemotype of potentiators for treating Cystic Fibrosis (CF) .
Anti-Cancer Agents
A series of derivatives have been designed and synthesized for their potential use as anti-cancer agents .
作用机制
Target of Action
The primary target of 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid, also known as 1,2,3,4-Tetrahydro-beta-carboline-3-carboxylic acid, is the estrogen receptor . This receptor plays a crucial role in many biological processes, including the regulation of the menstrual cycle and reproductive development.
Mode of Action
This compound acts as an inhibitor and degrader of estrogen receptors . It binds to the estrogen receptor, preventing the receptor from activating the transcription of estrogen-responsive genes. This results in a decrease in the production of proteins that are regulated by these genes.
Biochemical Pathways
The inhibition and degradation of estrogen receptors by this compound affect several biochemical pathways. These include pathways involved in ovulatory dysfunction, cancer, endometriosis, osteoporosis, benign prostatic hypertrophy, and inflammation . The downstream effects of these pathway alterations can lead to changes in cell growth and differentiation.
Pharmacokinetics
It is known that the compound has amolecular weight of 216.24 and a density of 1.377g/cm3 . These properties may influence its bioavailability and distribution within the body.
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of cell growth and differentiation in cells that are responsive to estrogen . This can lead to a decrease in the symptoms of conditions such as endometriosis and benign prostatic hypertrophy.
属性
IUPAC Name |
2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c15-12(16)10-5-8-7-3-1-2-4-9(7)14-11(8)6-13-10/h1-4,10,13-14H,5-6H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSNCEEGOMTYXKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NCC2=C1C3=CC=CC=C3N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401032096 | |
| Record name | 1,2,3,4-Tetrahydro-beta-carboline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401032096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | L-1,2,3,4-Tetrahydro-beta-carboline-3-carboxylic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035665 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
2,3,4,9-Tetrahydro-1H-beta-carboline-3-carboxylic acid | |
CAS RN |
6052-68-2, 42438-90-4 | |
| Record name | 1,2,3,4-Tetrahydro-β-carboline-3-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6052-68-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2,3,4-Tetrahydro-beta-carboline-3-carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006052682 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6052-68-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96912 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2,3,4-Tetrahydro-beta-carboline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401032096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-(-)-2,3,4,9-Tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,2,3,4-TETRAHYDRO-BETA-CARBOLINE-3-CARBOXYLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CK2W5X3J2K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | L-1,2,3,4-Tetrahydro-beta-carboline-3-carboxylic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035665 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
282 - 284 °C | |
| Record name | L-1,2,3,4-Tetrahydro-beta-carboline-3-carboxylic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035665 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the natural sources of THCA?
A1: THCA has been detected in various foods, including fruits like oranges, lemons, grapefruits [], fish [], meat [], sausages [], soy sauce [, , ], and alcoholic beverages like beer and wine [, ].
Q2: How does THCA form in these food products?
A2: THCA is believed to form through the Pictet-Spengler reaction, a chemical condensation between tryptophan or tryptamine with aldehydes like formaldehyde and acetaldehyde [, ]. These aldehydes can be naturally present or generated during fermentation, processing, and storage of food products.
Q3: Is THCA only found in food, or are there other sources?
A3: While food is a significant source, THCA has also been identified in human urine and milk, suggesting potential endogenous synthesis []. Additionally, a tryptophan glycoconjugate, 1-(1,2,3,4,5-pentahydroxypent-1-yl)-1,2,3,4-tetrahydro-beta-carboline-3-carboxylic acid, structurally related to THCA and formed by the condensation of tryptophan with glucose, was identified in fruit juices and jams [].
Q4: Does THCA have any known biological activities?
A4: Research suggests that THCA might act as an antioxidant and free radical scavenger [, ]. Some studies also suggest potential antithrombotic activity, with THCA demonstrating an inhibitory effect on ADP-induced platelet activation [, ].
Q5: Are there any studies on THCA's effects on the nervous system?
A5: One study found that (-)-(1S,3S)-1-methyl-1,2,3,4-tetrahydro-beta-carboline-3-carboxylic acid (1S-beta-C), a derivative of THCA, affected neuronal cell death and survival in spinal cord cultures derived from fetal mice, with the effects being stereospecific, maturation-dependent, and partly interleukin-1-dependent []. Another study investigated the neurochemical and drinking effects of THCA and 1-methyl-1,2,3,4-tetrahydro-beta-carboxylic acid in beers and wines [].
Q6: What are the implications of THCA being present in human milk and urine?
A6: The presence of THCA in human milk and urine suggests potential transfer from mother to infant and raises questions about its potential role in human development and health. Further research is needed to understand the implications fully [].
Q7: What is the molecular formula and weight of THCA?
A7: The molecular formula of THCA is C12H12N2O2, and its molecular weight is 216.24 g/mol.
Q8: What analytical techniques are used to identify and quantify THCA?
A8: Various techniques, including high-performance liquid chromatography (HPLC) coupled with fluorescence detection [, ], mass spectrometry (MS) [, , , , ], and nuclear magnetic resonance (NMR) spectroscopy [, ], have been employed for the identification and quantification of THCA in various matrices.
Q9: Have there been any studies on the stability of THCA?
A9: Research shows that THCA's stability can be affected by factors like pH and temperature []. Studies have explored strategies like inclusion complexation with beta-cyclodextrin to enhance THCA's stability and bioavailability [].
Q10: Have any studies investigated the structure-activity relationship of THCA?
A10: Yes, researchers have explored the impact of structural modifications on THCA's activity. For instance, modifying the 2-position of THCA with amino acids significantly enhanced its antithrombotic potency in vitro and in vivo [].
Q11: Are there any known analogs of THCA with similar biological activities?
A11: Several THCA analogs, including those with amino acid modifications [] and conjugates with beta-cyclodextrin [], have been synthesized and investigated for enhanced antithrombotic activity and stability. Additionally, other tetrahydro-β-carboline alkaloids, structurally similar to THCA, have been identified in fruits and exhibit antioxidant and radical scavenging properties [].
Q12: Has there been any research on THCA as a potential drug lead?
A12: While not directly focused on THCA, research on its close analogs, such as (3S)-2-aminoacyltetrahydro-beta-carboline-3-carboxylic acids, highlights the potential of this class of compounds as antithrombotic agents []. Further research is necessary to explore THCA's therapeutic potential fully.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-Benzyl-2-mercapto-5,6-dimethyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B188182.png)
![3-(3-Nitrophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde](/img/structure/B188183.png)




![3,3-Dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B188189.png)
![Benzo[h][1,6]naphthyridine-5-carboxylic acid](/img/structure/B188190.png)


![ethyl (4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B188195.png)


![Ethyl 5-acetyl-2-[4-(azepane-1-sulfonyl)benzamido]-4-methylthiophene-3-carboxylate](/img/structure/B188200.png)